molecular formula C26H29NO4 B2790261 (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid CAS No. 467438-40-0

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid

Cat. No.: B2790261
CAS No.: 467438-40-0
M. Wt: 419.521
InChI Key: CRUQGOIDPMKBGN-KOSHJBKYSA-N
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Description

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is a chiral amino acid derivative commonly used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is widely used in solid-phase peptide synthesis to protect the amino group during the coupling reactions. The cyclohexyl group attached to the pyrrolidine ring enhances the compound’s hydrophobicity, making it useful in the synthesis of peptides with specific structural and functional properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as cyclohexylamine and proline derivatives.

    Formation of Pyrrolidine Ring: The cyclohexylamine is reacted with a suitable proline derivative under conditions that promote cyclization to form the pyrrolidine ring.

    Fmoc Protection: The amino group of the resulting pyrrolidine derivative is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow synthesis and automated peptide synthesizers are employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further coupling reactions.

    Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Substitution Reactions:

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: DIC and HOBt in an organic solvent such as DMF or dichloromethane are used for peptide bond formation.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions on the cyclohexyl group.

Major Products Formed

    Deprotected Amino Acid: Removal of the Fmoc group yields the free amino acid.

    Peptide Chains: Coupling reactions result in the formation of peptide chains with specific sequences and properties.

    Functionalized Derivatives: Substitution reactions produce derivatives with various functional groups attached to the cyclohexyl ring.

Scientific Research Applications

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides and peptidomimetics for studying protein-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

    Drug Development: The compound is used in the development of peptide-based drugs, including inhibitors, agonists, and antagonists for various therapeutic targets.

    Bioconjugation: It is employed in the conjugation of peptides to other biomolecules such as proteins, nucleic acids, and small molecules for creating multifunctional bioconjugates.

    Structural Studies: The incorporation of this compound into peptides allows for the study of peptide folding, stability, and dynamics using techniques like NMR spectroscopy and X-ray crystallography.

Mechanism of Action

The mechanism of action of (2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential assembly of peptide chains. The cyclohexyl group contributes to the hydrophobic interactions within the peptide, influencing its folding and stability.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid: This diastereomer differs in the stereochemistry at the 4-position of the pyrrolidine ring, leading to different conformational preferences and reactivity.

    Fmoc-proline: Lacks the cyclohexyl group, resulting in different hydrophobicity and structural properties.

    Fmoc-4-hydroxyproline: Contains a hydroxyl group instead of the cyclohexyl group, affecting its reactivity and interactions in peptide synthesis.

Uniqueness

(2S,4S)-Fmoc-4-cyclohexyl-pyrrolidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the cyclohexyl group, which imparts distinct hydrophobic characteristics. This makes it particularly useful in the synthesis of peptides with specific structural and functional requirements, providing advantages in terms of stability, folding, and biological activity.

Properties

IUPAC Name

(2S,4S)-4-cyclohexyl-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29NO4/c28-25(29)24-14-18(17-8-2-1-3-9-17)15-27(24)26(30)31-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h4-7,10-13,17-18,23-24H,1-3,8-9,14-16H2,(H,28,29)/t18-,24+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRUQGOIDPMKBGN-KOSHJBKYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(CC1)[C@@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467438-40-0
Record name 1,2-Pyrrolidinedicarboxylic acid, 4-cyclohexyl-, 1-(9H-fluoren-9-ylmethyl) ester, (2S,4S)-
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